molecular formula C18H23ClN6O B2510523 N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide CAS No. 1448129-10-9

N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide

Cat. No.: B2510523
CAS No.: 1448129-10-9
M. Wt: 374.87
InChI Key: LFSOMIUKRMBMKR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core substituted with a 3-chloro-4-methylphenyl group at the terminal amide nitrogen and a 5-(dimethylamino)pyridazinyl moiety at the piperazine ring.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c1-13-4-5-14(10-16(13)19)21-18(26)25-8-6-24(7-9-25)17-11-15(23(2)3)12-20-22-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOMIUKRMBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridazinyl group, and the attachment of the carboxamide moiety. Common reagents used in these reactions may include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction may involve the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Investigating its potential use in treating diseases or conditions.

    Industry: As a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features can be compared to related piperazine-carboxamides with variations in aromatic substituents and heterocyclic moieties (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Piperazine-Carboxamide Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activity Source
Target Compound R1: 3-Chloro-4-methylphenyl; R2: 5-(dimethylamino)pyridazinyl C₁₉H₂₂ClN₆O 384.87 Not explicitly reported; inferred high lipophilicity due to chloro and methyl groups
4-[5-(Dimethylamino)pyridazin-3-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide R1: 3-Fluorophenyl; R2: 5-(dimethylamino)pyridazinyl C₁₇H₂₀FN₆O 344.40 Higher polarity due to fluorine substituent; potential for altered receptor binding vs. chloro analogs
N-(3-Chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide R1: 3-Chlorophenyl; R2: 5-morpholinopyridazinyl C₂₀H₂₂ClN₆O₂ 437.88 Morpholine substituent enhances solubility vs. dimethylamino; possible pharmacokinetic advantages
PKM-833 (FAAH Inhibitor) R1: Pyridazinyl; R2: 7-(trifluoromethyl)chroman-4-yl C₂₀H₂₁F₃N₄O₂ 406.40 Potent FAAH inhibition (IC₅₀: 8.8 nM human FAAH); irreversible action; high brain penetrance
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide R1: 3-(Trifluoromethyl)phenyl; R2: 3-Chloro-5-(trifluoromethyl)pyridinyl C₁₈H₁₅ClF₆N₄O 452.78 Enhanced lipophilicity from CF₃ groups; potential CNS activity due to blood-brain barrier penetration
A5 (4-Hydroxyquinazoline derivative) R1: 3-Chlorophenyl; R2: 4-Oxo-3,4-dihydroquinazolin-2-ylmethyl C₂₁H₂₀ClN₅O₂ 409.87 Melting point: 193.3–195.2°C; moderate synthetic yield (47.7%)
Pharmacological and Physicochemical Insights
  • Substituent Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to fluorine-substituted analogs (e.g., ). Chlorine’s electron-withdrawing nature could stabilize interactions with hydrophobic enzyme pockets, as seen in FAAH inhibitors like PKM-833 .
  • Heterocyclic Moieties: Replacing the pyridazinyl group with morpholine (e.g., ) or chroman (e.g., PKM-833) alters solubility and target engagement. Morpholine’s oxygen atom improves aqueous solubility, whereas dimethylamino groups may facilitate hydrogen bonding in active sites.
  • The trifluoromethyl-substituted analog () suggests that halogenated aromatic systems enhance metabolic stability and target affinity.

Biological Activity

N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22ClN5O
  • Molecular Weight : 353.85 g/mol
  • CAS Number : 1448129-10-9

This compound features a piperazine ring, a pyridazine moiety, and a chloro-substituted aromatic group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the construction of the desired molecular framework while preserving functional group integrity. The synthetic pathway often includes:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the pyridazine moiety via nucleophilic substitution or condensation reactions.
  • Functionalization with chloro and dimethylamino groups to enhance biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that compounds with similar structures exhibit a range of activities, including:

  • Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.
  • Anticancer Activity : Targeting cancer cell proliferation and survival pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed promising antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research has highlighted that compounds containing piperazine and pyridazine rings can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives were tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1/COX-2), which are critical in inflammatory processes .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

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